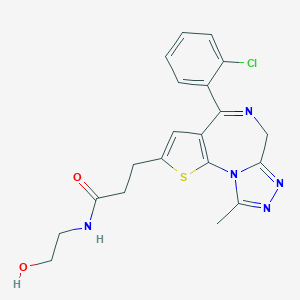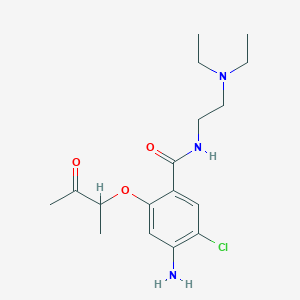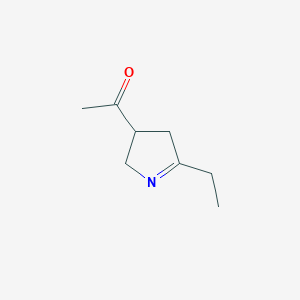
2-(Diisopropylamino)ethyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diisopropylamino)ethyl chloride, also known as Quaternary ammonium salt, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. In
Aplicaciones Científicas De Investigación
2-(Diisopropylamino)ethyl chloride has been extensively used in scientific research due to its unique properties. One of its primary applications is in organic synthesis, where it is used as a reagent for the preparation of various compounds. It is also used as a phase transfer catalyst in chemical reactions. Furthermore, it has been used as a surfactant in the preparation of nanoparticles and as a stabilizer for emulsions.
Mecanismo De Acción
The mechanism of action of 2-(Diisopropylamino)ethyl chloride is not fully understood. However, it is believed to function as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It is also believed to act as a surfactant by reducing the surface tension between two immiscible phases.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(Diisopropylamino)ethyl chloride. However, it has been shown to be non-toxic and non-carcinogenic. It is also not known to have any significant impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(Diisopropylamino)ethyl chloride in lab experiments is its ability to act as a phase transfer catalyst. This property allows for the preparation of various compounds that may not be possible with other reagents. Additionally, its non-toxic and non-carcinogenic nature makes it a safe reagent to use in laboratory settings.
However, there are also some limitations to using 2-(Diisopropylamino)ethyl chloride in lab experiments. For example, it is not effective for all types of reactions and may not be suitable for certain experimental conditions. Additionally, it can be expensive to purchase and may not be readily available in some regions.
Direcciones Futuras
There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the use of 2-(Diisopropylamino)ethyl chloride in the preparation of novel compounds with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals, materials science, and nanotechnology.
Conclusion:
In conclusion, 2-(Diisopropylamino)ethyl chloride is a chemical compound with unique properties that have made it a popular reagent in scientific research. Its ability to act as a phase transfer catalyst and surfactant make it a valuable tool in the preparation of various compounds. While there is limited research on its biochemical and physiological effects, it is considered to be non-toxic and non-carcinogenic. There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride, and further exploration of its properties and potential applications is needed.
Métodos De Síntesis
The synthesis of 2-(Diisopropylamino)ethyl chloride involves the reaction of diisopropylamine with ethylene oxide. The reaction takes place in the presence of hydrochloric acid, which acts as a catalyst. The resulting product is a colorless liquid that can be purified through distillation or recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
Propiedades
Número CAS |
96-79-7 |
|---|---|
Nombre del producto |
2-(Diisopropylamino)ethyl chloride |
Fórmula molecular |
C8H18ClN |
Peso molecular |
163.69 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
DBVADBHSJCWFKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCCl)C(C)C |
SMILES canónico |
CC(C)N(CCCl)C(C)C |
Otros números CAS |
96-79-7 |
Sinónimos |
2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)



